molecular formula C9H12ClF3N2O2 B2820157 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one CAS No. 2411266-32-3

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one

Katalognummer B2820157
CAS-Nummer: 2411266-32-3
Molekulargewicht: 272.65
InChI-Schlüssel: MIOTZNLFCDLAKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one, also known as CPI-169, is a small molecule inhibitor that has shown potential in cancer therapy. This compound belongs to the class of imidazolidin-4-one derivatives and has gained attention due to its ability to selectively inhibit the activity of the BET (bromodomain and extra-terminal) family of proteins.

Wirkmechanismus

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This, in turn, leads to the suppression of oncogene expression and the induction of cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a potent anti-proliferative effect on various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, this compound has been shown to induce apoptosis and inhibit tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is its selectivity for BET proteins, which minimizes off-target effects. In addition, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain cancer types.

Zukünftige Richtungen

There are several future directions for the development of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to these compounds. In addition, there is a need to develop more potent BET inhibitors that can overcome resistance mechanisms in cancer cells. Finally, the combination of BET inhibitors with other therapies, such as chemotherapy and immunotherapy, may enhance their effectiveness in cancer treatment.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer therapy. Its selective inhibition of BET proteins and its ability to induce apoptosis in cancer cells make it an attractive candidate for further development. While there are limitations to its potency, ongoing research in this area may lead to the development of more effective BET inhibitors for the treatment of cancer.

Synthesemethoden

The synthesis of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one involves a multistep process that starts with the reaction of 2-chloropropionyl chloride with 3,3,3-trifluoropropylamine to form an intermediate. This intermediate is then reacted with 1,2-diaminocyclohexane to produce the final product, this compound. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been extensively studied for its potential in cancer therapy. The BET family of proteins plays a critical role in the regulation of gene expression, and their overexpression has been linked to the development of various cancers. This compound has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.

Eigenschaften

IUPAC Name

1-(2-chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O2/c1-6(10)8(17)15-4-7(16)14(5-15)3-2-9(11,12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOTZNLFCDLAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)N(C1)CCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.